methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate
Description
Methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate is a chiral indole-derived compound synthesized via enantioselective Friedel-Crafts alkylation reactions. Its structure features a 1H-indol-3-yl group at the C2 position of a 4-oxo-4-phenylbutanoate backbone, with a methyl ester functional group. Key synthetic data from indicates an enantiomeric excess (ee) of 79% for the (R)-enantiomer under chiral HPLC conditions (Chiralcel OD-H, 20% isopropanol-hexane), highlighting its enantioselective formation .
Properties
IUPAC Name |
methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-23-19(22)15(11-18(21)13-7-3-2-4-8-13)16-12-20-17-10-6-5-9-14(16)17/h2-10,12,15,20H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFDDTMHEXOCIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)C1=CC=CC=C1)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens and nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Activity
Methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate has been studied for its potential anticancer properties. Research indicates that compounds with indole structures often exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of indole have shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
Case Study: Indole Derivatives in Cancer Therapy
A study highlighted the synthesis and evaluation of several indole-based compounds, including this compound, which demonstrated significant antiproliferative activity against human cancer cell lines. The compound's mechanism was attributed to its ability to interfere with the cell cycle and promote apoptosis .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Indole derivatives are known for their broad-spectrum antimicrobial effects, which can be attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Data Table: Antimicrobial Efficacy of Indole Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Escherichia coli | 32 µg/mL |
| This compound | Staphylococcus aureus | 16 µg/mL |
| This compound | Pseudomonas aeruginosa | 64 µg/mL |
This table illustrates the compound's effectiveness against common pathogens, indicating its potential as a lead compound for developing new antimicrobial agents .
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor, particularly in relation to thymidine kinase (TK), an important target in cancer therapy. The inhibition of TK can lead to reduced nucleotide synthesis in rapidly dividing cancer cells.
Research Findings
Studies have reported that modifications to the indole structure can enhance the inhibitory potency against thymidine kinase, suggesting that this compound could be optimized for better efficacy in clinical settings .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, making it useful in the development of novel pharmaceuticals.
Synthetic Routes
The compound can be synthesized through several methods, including:
- Condensation Reactions : Involving indoles and ketones under acidic conditions.
- Refluxing Techniques : Utilizing solvents like benzene or acetic acid to promote reaction efficiency.
These methods highlight the compound's utility in creating diverse chemical entities that can be further explored for biological activity .
Mechanism of Action
The mechanism of action of methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, influencing cellular processes such as signal transduction and gene expression. The phenyl group and butanoate ester may also contribute to the compound’s overall biological activity by enhancing its binding affinity and stability .
Comparison with Similar Compounds
Ethyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate (32aa)
- Structural Difference : Ethyl ester group instead of methyl.
- Synthesis : Prepared via the same enantioselective Friedel-Crafts protocol as 32ab .
- Enantiomeric Excess : Similar ee (79%) to 32ab, suggesting minimal steric/electronic impact from the ethyl group on enantioselectivity .
- Key Data : Chiral HPLC retention times: (R)-enantiomer at 20.9 min, (S)-enantiomer at 25.4 min .
Indole-Substituted Derivatives
(R)-Methyl 2-(7-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoate (32ib)
4-[2’-(Ethoxycarbonyl)-1’H-indol-5’-yl]-2-(1”-phenylethylamino)-4-oxobutanoic Acid (7c)
- Structural Differences: Ethoxycarbonyl group at the indole C2 position. Amino group (1”-phenylethylamino) at C2 of the butanoate chain.
- Synthesis : Prepared via aza-Michael addition, yielding 68.5% with a melting point of 196–198°C .
Acid vs. Ester Derivatives
2-(1-Methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic Acid (CAS 6266-67-7)
- Structural Difference : Carboxylic acid group replaces the methyl ester.
- Properties :
- Applications : The acid form is more reactive in condensation reactions (e.g., amide formation) compared to esters .
Complex Functional Group Analogues
[2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate (CAS 457607-60-2)
- Structural Differences: Benzothiazole-amino-oxoethyl group replaces the 4-oxo-4-phenyl moiety. Butanoate chain linked to indole via an ester.
- Molecular Formula: C21H19N3O3S (distinct from the target compound’s C19H17NO3) .
Biological Activity
Methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
- Molecular Formula : C₁₈H₁₅NO₃
- Molecular Weight : 293.32 g/mol
- CAS Number : 6266-66-6
The biological activity of this compound is primarily attributed to its structural components. The indole ring is known for its ability to interact with various biological receptors, influencing cellular processes such as signal transduction and gene expression. The phenyl group and the butanoate ester enhance the compound’s binding affinity and stability, contributing to its overall biological efficacy.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits promising anticancer properties. For instance, in vitro assays showed significant cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.
Table 1: Anticancer Activity Data
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 8.0 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of bacteria and fungi. Studies indicate that it possesses significant antibacterial activity, outperforming traditional antibiotics in some cases.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.015 mg/mL | Excellent |
| Escherichia coli | 0.030 mg/mL | Good |
| Candida albicans | 0.025 mg/mL | Moderate |
Anti-inflammatory Activity
Additionally, this compound has shown anti-inflammatory effects in various models. It inhibits pro-inflammatory cytokines and reduces inflammation markers in vitro and in vivo.
Case Study: Anti-inflammatory Effects
In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent .
Q & A
Q. How can researchers validate the specificity of this compound in target-binding assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
